![molecular formula C16H14FN3O4S2 B321637 N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide](/img/structure/B321637.png)
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an acetylsulfamoyl group, a carbamothioyl group, and a fluorobenzamide moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the acetylsulfamoyl intermediate: This step involves the reaction of 4-aminobenzenesulfonamide with acetic anhydride under controlled conditions to form the acetylsulfamoyl intermediate.
Introduction of the carbamothioyl group: The acetylsulfamoyl intermediate is then reacted with thiophosgene to introduce the carbamothioyl group.
Coupling with 4-fluorobenzamide: Finally, the intermediate is coupled with 4-fluorobenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-4-isopropylbenzamide
- N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-fluorobenzamide
Uniqueness
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and bioavailability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H14FN3O4S2 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H14FN3O4S2/c1-10(21)20-26(23,24)14-8-6-13(7-9-14)18-16(25)19-15(22)11-2-4-12(17)5-3-11/h2-9H,1H3,(H,20,21)(H2,18,19,22,25) |
InChI-Schlüssel |
ADYVZAADIZTHPV-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



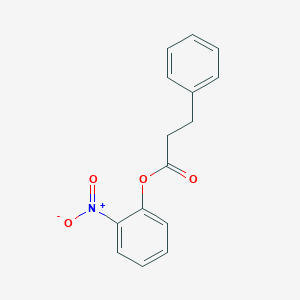
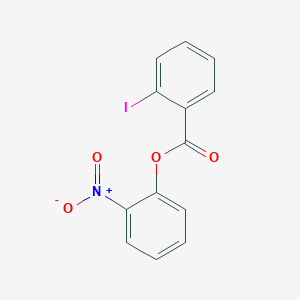
![2-[(3,4-Dichloroanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321557.png)
![2-[(2,3-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321558.png)
![2-[(4-tert-butylbenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B321562.png)
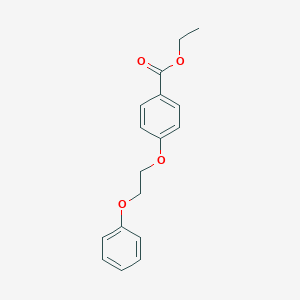
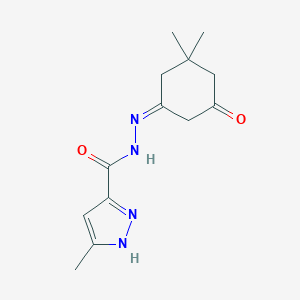
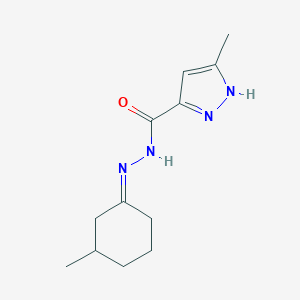
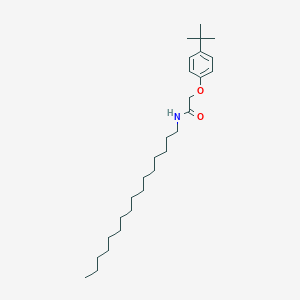
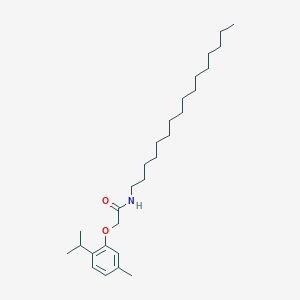
![2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]-N-(1-{2-[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETAMIDO}PROPAN-2-YL)ACETAMIDE](/img/structure/B321571.png)

![N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B321581.png)
